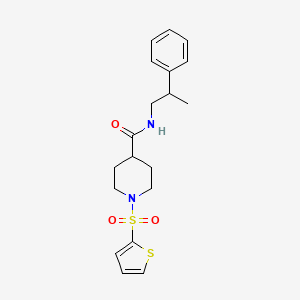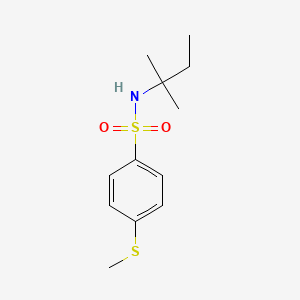
N-(2-phenylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-(2-phenylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H24N2O3S2 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.12283498 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Piperidine Derivatives and Anti-acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating them for anti-acetylcholinesterase (anti-AChE) activity. Introduction of a bulky moiety in the para position of the benzamide significantly increased activity. The study found one compound with a potent inhibitory effect on acetylcholinesterase, suggesting potential as an antidementia agent. This research underlines the therapeutic potential of piperidine derivatives in the management of conditions like dementia, highlighting the relevance of structural modifications to enhance biological activity (Sugimoto et al., 1990).
Cyclin-dependent Kinase Inhibitors and Cope Elimination
Griffin et al. (2006) explored the oxidation of β-piperidinoethylsulfides to create inhibitors for the cyclin-dependent kinase CDK2. The research introduced a new variant of the Cope elimination, leading to the synthesis of potent CDK2 inhibitors. This method holds potential applications in medicinal chemistry, demonstrating the use of piperidine derivatives in the development of targeted therapies for cancer treatment (Griffin et al., 2006).
Lewis Basic Catalysts for Hydrosilylation of N-aryl Imines
Wang et al. (2006) developed l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The arene sulfonyl group on N4 was found crucial for the high enantioselectivity of the catalyst, showcasing the application of piperidine derivatives in catalysis and organic synthesis. This research illustrates how modifying piperidine structures can create effective catalysts for specific chemical reactions, contributing to advancements in synthetic chemistry (Wang et al., 2006).
Benzamide Derivatives as Selective Serotonin 4 Receptor Agonists
Sonda et al. (2004) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, evaluating their effects on gastrointestinal motility. The study identified compounds that acted as selective 5-HT4 receptor agonists, suggesting potential as novel prokinetic agents with reduced side effects. This highlights the pharmaceutical application of piperidine derivatives in developing treatments for gastrointestinal disorders (Sonda et al., 2004).
Propiedades
IUPAC Name |
N-(2-phenylpropyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-15(16-6-3-2-4-7-16)14-20-19(22)17-9-11-21(12-10-17)26(23,24)18-8-5-13-25-18/h2-8,13,15,17H,9-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTLKQVZHHUKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B4506021.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4506028.png)

![1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide](/img/structure/B4506050.png)
![4-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B4506055.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B4506060.png)
![N-(4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide](/img/structure/B4506067.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B4506076.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide](/img/structure/B4506077.png)
![N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4506087.png)

![N-(2-methoxy-1-methylethyl)-4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzamide](/img/structure/B4506104.png)
![6-isopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4506107.png)

